molecular formula C31H46N8O8 B14790142 {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate

{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate

Cat. No.: B14790142
M. Wt: 658.7 g/mol
InChI Key: CNKMVFCYQSFWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-VC-PAB-NH2 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in facilitating the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to specific cells or proteins. The use of MC-VC-PAB-NH2 in ADCs enhances the therapeutic index by ensuring that the cytotoxic drug is delivered specifically to cancer cells, minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-VC-PAB-NH2 involves several steps, including the conjugation of maleimidocaproyl (MC) to valine-citrulline (VC) and para-aminobenzyl (PAB) groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process. The final product, MC-VC-PAB-NH2, is obtained through purification techniques such as chromatography .

Industrial Production Methods

Industrial production of MC-VC-PAB-NH2 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

MC-VC-PAB-NH2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving MC-VC-PAB-NH2 include reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The reactions are typically carried out under mild conditions to preserve the integrity of the antibodies and the cytotoxic drug .

Major Products Formed

The major products formed from the reactions involving MC-VC-PAB-NH2 are antibody-drug conjugates, where the cytotoxic drug is covalently attached to the antibody via the cleavable linker .

Scientific Research Applications

MC-VC-PAB-NH2 has a wide range of scientific research applications, particularly in the field of cancer therapy. Its primary use is in the development of antibody-drug conjugates (ADCs) for targeted cancer treatment. By linking cytotoxic drugs to antibodies, MC-VC-PAB-NH2 enables the selective delivery of the drug to cancer cells, reducing systemic toxicity and improving therapeutic outcomes .

In addition to cancer therapy, MC-VC-PAB-NH2 is also used in research involving:

Mechanism of Action

The mechanism of action of MC-VC-PAB-NH2 involves the formation of a stable linkage between the cytotoxic drug and the antibody. Upon reaching the target cells, the cleavable linker is hydrolyzed by specific enzymes, releasing the cytotoxic drug into the cells. This targeted delivery mechanism ensures that the drug exerts its effects specifically on cancer cells, minimizing damage to healthy cells .

Properties

Molecular Formula

C31H46N8O8

Molecular Weight

658.7 g/mol

IUPAC Name

[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate

InChI

InChI=1S/C31H46N8O8/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45)

InChI Key

CNKMVFCYQSFWSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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